Mogroside I E1 is a cucurbitane triterpenoid saponin found in the stems and leaves of the Elaeocarpus glabripetalus plant. [] This compound was isolated for the first time from this plant, marking its first known occurrence within the Elaeocarpus genus. [] Its discovery holds relevance for potential biological activities and the study of natural product chemistry.
Mogroside I E1 is extracted from the dried fruit of Siraitia grosvenorii, which is native to Southern China. The fruit has been traditionally used in Chinese medicine for its health benefits and as a natural sweetener. The extraction process typically involves water or alcohol extraction methods to isolate the mogrosides from the fruit pulp.
Mogroside I E1 falls under the category of triterpene glycosides, characterized by a triterpene core structure linked to one or more sugar moieties. This classification is significant due to its implications for the compound's sweetness and bioactivity.
The biosynthesis of Mogroside I E1 involves several enzymatic steps starting from squalene, a precursor in the terpenoid biosynthetic pathway. Key enzymes involved in this pathway include:
Recent advancements in synthetic biology have enabled the use of recombinant yeast strains to produce mogrosides by expressing relevant biosynthetic genes. This method enhances the yield and purity of Mogroside I E1 compared to traditional extraction methods .
The molecular structure of Mogroside I E1 consists of a triterpene backbone (mogrol) with multiple glucose units attached via glycosidic bonds. The specific stereochemistry and arrangement of these sugar moieties contribute to its sweetness profile and biological activity.
The molecular formula for Mogroside I E1 is , with a molecular weight of approximately 642.7 g/mol. The compound exhibits a complex structure that includes multiple hydroxyl groups and sugar linkages, which are crucial for its solubility and sweetness .
Mogroside I E1 undergoes various chemical transformations, particularly during its biosynthesis. Key reactions include:
These reactions are essential for modifying the parent compound (mogrol) into various mogrosides, influencing their sweetness and functional properties. The enzymatic pathways are often optimized in biotechnological applications to enhance production efficiency .
Mogroside I E1 exerts its effects primarily through modulation of metabolic pathways related to glucose metabolism and antioxidant activity. It has been shown to inhibit certain enzymes involved in carbohydrate digestion, leading to reduced glucose absorption.
Research indicates that Mogroside I E1 can lower blood glucose levels and improve insulin sensitivity, making it a candidate for managing diabetes . Its antioxidant properties also contribute to reducing oxidative stress in cells.
Mogroside I E1 is typically a white to off-white powder, highly soluble in water due to its glycosidic nature. It has a sweet taste that is significantly more intense than sucrose.
Relevant analyses using high-performance liquid chromatography have confirmed the purity and concentration of Mogroside I E1 in various extracts .
Mogroside I E1 is primarily used as a natural sweetener in food products, offering an alternative to artificial sweeteners without the associated health risks. Beyond its role as a sweetener, it has potential applications in:
Ongoing research continues to explore additional therapeutic benefits associated with Mogroside I E1, particularly its role in chronic disease prevention .
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